REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:6]=1[OH:13])(=O)[CH3:2].C([O-])(=O)C.[Na+]>>[CH3:2][C:1]1[O:13][C:6]2[C:7]([Cl:12])=[CH:8][C:9]([Cl:11])=[CH:10][C:5]=2[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
61.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=CC(=C1)Cl)Cl)O
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for some minutes
|
Type
|
CUSTOM
|
Details
|
obtaining a liquid slurry which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
by collecting the fraction
|
Type
|
DISTILLATION
|
Details
|
distilled between 145° - 155° C at 1,4 mm Hg
|
Type
|
CUSTOM
|
Details
|
was crystallized from ligroin
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(N1)C=C(C=C2Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |